Pioglitazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

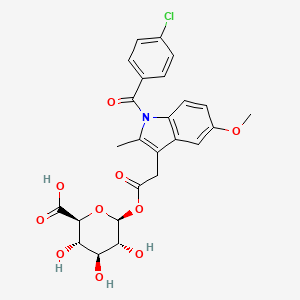

Pioglitazone is a synthetic compound belonging to the thiazolidinedione class of medications. It is primarily used as an anti-diabetic agent to manage type 2 diabetes mellitus by improving insulin sensitivity in peripheral tissues. This compound was patented in 1985 and introduced into medical use in 1999. It is marketed under various brand names, including Actos .

Applications De Recherche Scientifique

Pioglitazone has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in studies of thiazolidinedione chemistry and its derivatives.

Biology: Research on this compound’s effects on cellular processes, such as insulin signaling and glucose metabolism, is ongoing.

Medicine: this compound is extensively studied for its therapeutic potential in treating type 2 diabetes, non-alcoholic steatohepatitis, and certain types of cancer.

Industry: this compound is used in the development of new anti-diabetic medications and formulations.

Mécanisme D'action

Target of Action

Pioglitazone is a selective agonist at peroxisome proliferator-activated receptor-gamma (PPARγ) . PPARγ is a ligand-activated transcription factor that is involved in the expression of more than 100 genes and affects numerous metabolic processes, most notably lipid and glucose homeostasis .

Mode of Action

This compound interacts with its target, PPARγ, in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization . This leads to enhanced insulin sensitivity and improved uptake of blood glucose .

Biochemical Pathways

The therapeutic action of this compound involves the enhancement of insulin sensitivity, which is achieved by promoting glucose uptake and utilization in adipose tissue, skeletal muscle, and liver tissue . This activity contributes to better glycemic control, as more glucose is transported into cells for energy consumption .

Pharmacokinetics

This compound is well absorbed and is metabolized by the hepatic cytochrome P450 enzyme system . It is administered once daily without regard to meals . The genes CYP2C8 and PPARG are the most extensively studied to date and selected polymorphisms contribute to respective variability in this compound pharmacokinetics and pharmacodynamics .

Result of Action

This compound works by helping your body use insulin better . It decreases insulin resistance, making it easier for sugar (glucose) in the blood to get into the cells . This leads to lower blood glucose levels .

Action Environment

The action of this compound is influenced by both genetic and environmental factors. Genetic variation in this compound pathway genes contributes meaningfully to the clinically observed variability in drug response . Environmental factors such as diet and exercise also play a crucial role in the efficacy of this compound . It is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus .

Safety and Hazards

Pioglitazone can cause or worsen congestive heart failure . It may also cause symptoms of liver damage, such as nausea, upper stomach pain, itching, loss of appetite, dark urine, clay-colored stools, or jaundice . Some people taking this compound have had bladder cancer, but it is not clear if this compound was the actual cause .

Orientations Futures

Future directions for Pioglitazone include its use in combination therapy with DPP-4 inhibitors and GLP-1RAs or SGLT2i, which could be a cost-effective strategy to treat both diabetes and NASH while reducing their high cardiovascular risk . Other future directions include its use in combination with novel NASH-specific drugs under development .

Analyse Biochimique

Biochemical Properties

Pioglitazone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The primary target of this compound is the nuclear receptor PPARγ. Upon binding to PPARγ, this compound induces conformational changes that facilitate the recruitment of coactivators and the transcription of target genes involved in glucose and lipid metabolism. Additionally, this compound interacts with cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, which are involved in its metabolism . These interactions are crucial for the drug’s pharmacokinetics and pharmacodynamics.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In adipocytes, this compound promotes adipogenesis and enhances insulin sensitivity by upregulating the expression of genes involved in glucose uptake and lipid storage. In hepatocytes, this compound reduces gluconeogenesis and increases glycogen synthesis. This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and modulates gene expression by activating PPARγ . These effects collectively improve insulin sensitivity and glycemic control in patients with type 2 diabetes mellitus.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ligand-binding domain of PPARγ. This binding induces a conformational change in PPARγ, allowing it to recruit coactivators and initiate the transcription of target genes. This compound also affects the stability and activity of PPARγ by altering its hydrogen bonding network . Additionally, this compound modulates the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and glycemic control.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable under physiological conditions, but its metabolites, such as 1-hydroxythis compound, exhibit different potencies and efficacies . Long-term studies have shown that this compound maintains its insulin-sensitizing effects over extended periods, with minimal degradation. Prolonged exposure to this compound may lead to alterations in cellular function, including changes in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound improves insulin sensitivity and glycemic control without significant adverse effects. At high doses, this compound may cause toxic effects, including hepatotoxicity and cardiovascular complications . Threshold effects have been observed, where the beneficial effects plateau at higher doses, and adverse effects become more pronounced.

Metabolic Pathways

This compound is extensively metabolized by hydroxylation and oxidation, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4 . The resulting metabolites, such as M-IV and M-III, are pharmacologically active and contribute to the drug’s overall efficacy. These metabolites are further conjugated to glucuronide or sulfate, facilitating their excretion. This compound’s metabolism affects metabolic flux and metabolite levels, influencing its pharmacokinetics and pharmacodynamics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pioglitazone can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloro-5-ethylpyridine with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with thiazolidinedione under basic conditions to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The synthesis is followed by purification steps such as crystallization and filtration to obtain this compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Pioglitazone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form metabolites, which are then excreted from the body.

Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological effects and therapeutic applications .

Comparaison Avec Des Composés Similaires

Rosiglitazone: Another thiazolidinedione with similar insulin-sensitizing effects but different safety profiles.

Metformin: A biguanide that primarily reduces hepatic glucose production, often used in combination with pioglitazone for enhanced glycemic control.

Semaglutide: A glucagon-like peptide-1 receptor agonist that lowers blood glucose levels by stimulating insulin secretion

Uniqueness of this compound: this compound is unique in its ability to improve insulin sensitivity through PPARγ activation, which distinguishes it from other anti-diabetic agents that primarily target insulin secretion or hepatic glucose production. Its dual action on glucose and lipid metabolism makes it a valuable therapeutic option for patients with type 2 diabetes and associated metabolic disorders .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pioglitazone involves the condensation of 5-(4-(2-(5-ethyl-2-pyridinyl)ethoxy)benzyl)thiazolidine-2,4-dione with 2-bromo-4-(2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy)benzoic acid. The reaction is carried out in the presence of a base and a catalyst to form the final product.", "Starting Materials": [ "5-(4-(2-(5-ethyl-2-pyridinyl)ethoxy)benzyl)thiazolidine-2,4-dione", "2-bromo-4-(2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy)benzoic acid", "Base", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 5-(4-(2-(5-ethyl-2-pyridinyl)ethoxy)benzyl)thiazolidine-2,4-dione and 2-bromo-4-(2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy)benzoic acid in a suitable solvent.", "Step 2: Add a base such as sodium hydroxide or potassium carbonate to the reaction mixture to deprotonate the carboxylic acid group of 2-bromo-4-(2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy)benzoic acid.", "Step 3: Add a catalyst such as palladium on carbon or copper iodide to the reaction mixture to facilitate the condensation reaction.", "Step 4: Heat the reaction mixture under reflux for several hours to allow the condensation reaction to occur.", "Step 5: Cool the reaction mixture and filter the solid product.", "Step 6: Wash the solid product with a suitable solvent and dry it under vacuum to obtain the final product, Pioglitazone." ] } | |

Numéro CAS |

105390-47-4 |

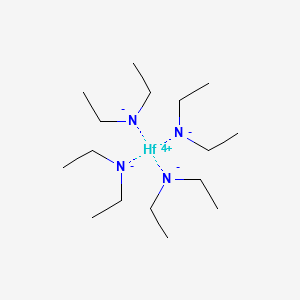

Formule moléculaire |

C19H19N2NaO3S |

Poids moléculaire |

378.4 g/mol |

Nom IUPAC |

sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione |

InChI |

InChI=1S/C19H20N2O3S.Na/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);/q;+1/p-1 |

Clé InChI |

SQHZCSKYFSLBLG-UHFFFAOYSA-M |

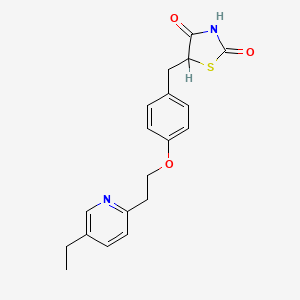

SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |

SMILES canonique |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)[N-]C(=O)S3.[Na+] |

Synonymes |

5-[4-[2-(5-ETHYL-2-PYRIDYL)ETHOXY]BENZYL]-2,4-THIAZOLIDINEDIONE |

Origine du produit |

United States |

Q1: What is the primary mechanism of action of Pioglitazone?

A1: this compound is a selective agonist of the nuclear transcription factor peroxisome proliferator-activated receptor gamma (PPARγ). [] This receptor plays a crucial role in regulating glucose metabolism, lipid metabolism, and inflammation. [, , ]

Q2: How does this compound binding to PPARγ affect glucose metabolism?

A2: this compound binding to PPARγ enhances insulin sensitivity in target tissues, such as skeletal muscle, liver, and adipose tissue. [, ] This leads to increased glucose uptake and utilization in peripheral tissues, contributing to improved glycemic control. [, , ]

Q3: What are the downstream effects of this compound on lipid metabolism?

A3: this compound treatment generally leads to a decrease in triglyceride levels and an increase in high-density lipoprotein cholesterol levels, potentially reducing cardiovascular disease risk. [, , ] It can also affect adipocyte differentiation and function. []

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound hydrochloride is C19H20N2O3S·HCl, and its molecular weight is 392.9 g/mol. []

Q5: Are there any specific spectroscopic data available for this compound characterization?

A6: UV spectrophotometry is commonly used to analyze this compound. The maximum absorption wavelengths have been reported as 268 nm in phosphate buffer (pH 7.4) and 272 nm in methanol. []

Q6: How does the solubility of this compound change with pH?

A7: this compound, as a weak base, exhibits pH-dependent solubility, being more soluble in acidic environments. This characteristic significantly impacts its dissolution and absorption in the gastrointestinal tract. []

Q7: How does the presence of excipients affect the performance of this compound formulations?

A8: Excipients play a crucial role in determining the particle size of precipitated this compound in the gastrointestinal tract, ultimately influencing its bioavailability. [] For instance, Hydroxypropyl Cellulose (HPC) has been shown to impact particle size distribution, affecting drug absorption and bioequivalence. []

Q8: Are there any studies investigating the stability of this compound under different conditions?

A9: While specific stability studies were not detailed in the provided research, FTIR analysis revealed potential interactions between this compound and excipients like Guar Gum, Chitosan, and Sodium Alginate, suggesting potential implications for formulation stability. []

Q9: How is this compound absorbed and distributed in the body?

A10: this compound is orally administered and absorbed in the gastrointestinal tract. [] Its absorption can be affected by factors such as food intake and formulation. After absorption, it is widely distributed throughout the body. []

Q10: What are the major metabolic pathways of this compound?

A11: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C8 and to a lesser extent by CYP1A2 and CYP2D6. [] The primary metabolite is M-IV. []

Q11: How is this compound eliminated from the body?

A12: this compound and its metabolites are primarily excreted in the feces and to a lesser extent in urine. []

Q12: How does the pharmacokinetic profile of this compound affect its dosing regimen?

A13: this compound's pharmacokinetic properties, including its relatively long half-life, allow for once-daily dosing. [, ]

Q13: What in vitro models have been used to study the effects of this compound?

A14: Researchers have utilized various in vitro models, including rat hepatoma cells (H4IIE) [] and mouse insulinoma cells (MIN6), [] to investigate the effects of this compound on cell proliferation, insulin secretion, and protection against cellular stress.

Q14: What animal models have been used to study the effects of this compound in vivo?

A15: Rodent models, such as high-fat diet-fed rats and db/db mice (a genetic model of diabetes), are commonly employed to investigate the impact of this compound on glucose metabolism, lipid profiles, and pancreatic islet function. [, ]

Q15: Are there any clinical trials evaluating the efficacy and safety of this compound in humans?

A16: Numerous clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with type 2 diabetes mellitus. [, , , , , ] These trials have assessed its impact on glycemic control, lipid profiles, and cardiovascular outcomes.

Q16: What are the known adverse effects associated with this compound use?

A17: Weight gain and edema are among the commonly reported side effects of this compound. [, ] Other potential adverse effects have been investigated in clinical trials and post-marketing surveillance.

Q17: Is there any concern regarding the long-term safety of this compound?

A18: While long-term safety data are constantly being gathered, some studies have raised concerns about potential risks associated with this compound use, such as bone fractures and bladder cancer. [, , ]

Q18: Are there any known drug-drug interactions with this compound?

A19: this compound is primarily metabolized by CYP2C8, and co-administration with drugs that are inhibitors or inducers of this enzyme could potentially alter its pharmacokinetics. [, ]

Q19: What are some of the research infrastructure and resources used in this compound research?

A20: Research on this compound utilizes a wide range of tools and resources, including cell culture facilities, animal models, clinical trial networks, and databases like Taiwan's National Health Insurance Research Database. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)